molecular formula C7H9BrCl2N2 B1447367 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride CAS No. 1432754-20-5

1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride

Cat. No.: B1447367
CAS No.: 1432754-20-5
M. Wt: 271.97 g/mol
InChI Key: ZZMXSANBFIRPSJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride typically involves the reaction of pyridine derivatives with bromine and chlorine under controlled conditions . The industrial production methods often include:

Chemical Reactions Analysis

1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and chlorine atoms enhances its binding affinity and selectivity towards these targets . The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-(3-bromo-5-chloropyridin-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrClN2.ClH/c1-4(10)7-6(8)2-5(9)3-11-7;/h2-4H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMXSANBFIRPSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=N1)Cl)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432754-20-5
Record name 2-Pyridinemethanamine, 3-bromo-5-chloro-α-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432754-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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